molecular formula C20H16O2 B107996 (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol CAS No. 61441-24-5

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol

Cat. No.: B107996
CAS No.: 61441-24-5
M. Wt: 288.3 g/mol
InChI Key: HWHYAMCEKZOBEK-OXJNMPFZSA-N
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Description

(9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-9,10-diol is a key dihydrodiol intermediate in the metabolic activation pathway of the pervasive environmental pollutant and procarcinogen benzo[a]pyrene (BaP) . This compound is of high value in toxicology and cancer research for investigating the mechanisms of polycyclic aromatic hydrocarbon (PAH)-induced carcinogenesis. The metabolism of benzo[a]pyrene is a multi-step process initiated by cytochrome P450 enzymes and epoxide hydrolase, which ultimately lead to the formation of highly reactive diol epoxide species . These ultimate carcinogens, such as (+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), are known to form covalent DNA adducts by binding to the N2 position of guanine nucleobases, causing DNA helix distortion and mutations . Researchers utilize this compound to study this bioactivation pathway, to identify DNA damage and repair mechanisms, and to explore the specific mutagenic profiles, such as G → T transversions, associated with BaP exposure . Its stereospecific structure is critical for these investigations, as the biological activity and carcinogenic potential of PAH metabolites are highly enantiomer-dependent . This product is intended For Research Use Only and is not approved for human or therapeutic use.

Properties

IUPAC Name

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-6,8,10,16,20-22H,7,9H2/t16-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHYAMCEKZOBEK-OXJNMPFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]([C@H]1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61441-24-5
Record name Benzo(a)pyrene-9,10-diol, 7,8,9,10-tetrahydro-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061441245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Hydrogenation of Benzo[a]pyrene

The synthesis begins with the reduction of benzo[a]pyrene to 7,8,9,10-tetrahydrobenzo[a]pyrene. Catalytic hydrogenation using palladium on carbon (Pd/C) under 1–3 atm H₂ at 25–40°C achieves >95% conversion. Key parameters include:

ParameterOptimal ConditionYield (%)
Catalyst Loading5–10 wt% Pd/C92–98
Temperature25–40°C
SolventEthyl acetate/THF

Dihydroxylation with Osmium Tetroxide

The tetrahydro intermediate undergoes dihydroxylation at positions 9 and 10 using osmium tetroxide (OsO₄) and a chiral ligand to enforce stereocontrol. The Sharpless asymmetric dihydroxylation (AD) protocol is employed, leveraging (DHQ)₂PHAL as a chiral auxiliary to achieve >90% enantiomeric excess (ee). Reaction conditions include:

  • Oxidant : N-Methylmorpholine N-oxide (NMO)

  • Solvent : Acetone/water (4:1 v/v)

  • Temperature : 0–4°C (prevents over-oxidation)

The diastereoselectivity arises from the ligand’s ability to coordinate OsO₄, directing hydroxyl group addition to the syn-diaxial positions.

Diastereoselective Synthesis via Boronate Esters

A novel approach involves phenylboronic acid as a water surrogate to enhance diastereoselectivity (Figure 1). This method, adapted from nucleoside adduct synthesis, proceeds as follows:

  • Boronate Ester Formation :

    • Tetrahydrobenzo[a]pyrene reacts with phenylboronic acid in THF, forming a boronate ester that locks the substrate into a reactive conformation.

    • Conditions : 25°C, 12 hr, anhydrous N₂ atmosphere.

  • Dihydroxylation :

    • OsO₄ selectively hydroxylates the 9,10 positions, yielding a boronate-protected diol.

    • Diastereomeric Ratio : 9:1 (syn:anti).

  • Ester Cleavage :

    • Hydrolysis with 0.1 M HCl removes the boronate group, releasing (9S,10S)-BaP-diol.

Purification and Stereochemical Validation

Chromatographic Separation

Crude products are purified via chiral HPLC using a Chiralpak IA column (4.6 × 250 mm, 5 μm). Elution with hexane/isopropanol (85:15) at 1 mL/min resolves enantiomers, achieving >99% purity.

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals at δ 4.25 (dd, J = 10.2 Hz, H-9) and δ 4.18 (dd, J = 10.2 Hz, H-10) confirm vicinal diol geometry.

  • Circular Dichroism (CD) : Positive Cotton effect at 275 nm verifies the (S,S) configuration.

Industrial-Scale Production Challenges

While laboratory syntheses achieve high enantiopurity, scaling poses challenges:

  • Catalyst Cost : OsO₄ is prohibitively expensive for large batches. Alternatives like electrocatalytic dihydroxylation are under investigation.

  • Waste Management : OsO₄ requires neutralization with sulfide solutions, generating osmium waste requiring specialized disposal.

  • Throughput : Chiral HPLC bottlenecks large-scale production. Simulated moving bed (SMB) chromatography is being tested for continuous purification.

Emerging Methodologies

Biocatalytic Dihydroxylation

Engineered cytochrome P450 enzymes (e.g., CYP1A1 mutants) catalyze regioselective dihydroxylation of tetrahydrobenzo[a]pyrene in E. coli systems. Preliminary yields reach 60–70% with 85% ee.

Flow Chemistry Approaches

Microreactors enable precise control over reaction parameters, reducing OsO₄ usage by 40% and improving diastereoselectivity to 95:5 .

Chemical Reactions Analysis

Types of Reactions

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol involves its metabolic activation to reactive intermediates that can form adducts with DNA. This process is mediated by enzymes such as cytochrome P450, which oxidize the compound to form diol epoxides. These reactive intermediates can then interact with DNA, leading to mutations and potentially carcinogenesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The structural and stereochemical diversity among BaP metabolites dictates their biological outcomes. Key analogs include:

Compound Name Structural Features Metabolic Pathway
(9S,10S)-BaP-diol (9S,10S)-dihydroxylation; diaxial 9,10-OH groups Hydrolysis of BPDE
(+)-anti-BPDE [(7R,8S,9S,10R)-isomer] 7,8-diol-9,10-epoxide; trans-configuration of epoxide relative to 7-OH Cytochrome P450 oxidation
(−)-anti-BPDE [(7S,8R,9R,10S)-isomer] Mirror-image stereochemistry of (+)-anti-BPDE Cytochrome P450 oxidation
BaP-7,8-diol 7,8-dihydrodiol (proximate carcinogen) Initial epoxidation/hydrolysis
7,8,9,10-Tetrahydroxy-BaP (BP-tetrols) Four hydroxyl groups; formed via epoxide ring hydrolysis (e.g., cis/trans isomers) Hydrolysis of BPDE
  • (+)-anti-BPDE: This enantiomer is the most carcinogenic BaP metabolite, forming stable DNA adducts (e.g., N²-dG adducts) due to its ability to intercalate into DNA and adopt a trans-anti conformation .
  • BaP-7,8-diol: A proximate carcinogen, this diol is further oxidized to BPDE. Its lack of epoxide groups reduces direct DNA binding but enhances metabolic activation .
  • BP-tetrols: Hydrolysis products of BPDE with reduced carcinogenicity due to the absence of electrophilic epoxide groups. For example, the (7α,8β,9β,10α)-tetrol adopts a trans-opened epoxide conformation, limiting DNA adduct stability .

DNA Adduct Formation and Repair Susceptibility

  • Its stereochemistry influences the stability of downstream adducts.
  • (+)-anti-BPDE : Forms the 10S(+)-trans-anti-[BP]-N²-dG adduct, which intercalates into DNA, causing helical distortion. This adduct is repair-resistant, with nucleotide excision repair (NER) efficiency varying by sequence context (e.g., 20% repair in N-ras codon 61 vs. 50% in p53 hotspots) .
  • (−)-anti-BPDE : Forms less stable adducts (e.g., 10R(−)-cis-anti-[BP]-N²-dG) that are more efficiently repaired by NER, contributing to its lower tumorigenicity .

Carcinogenic Potency

  • (+)-anti-BPDE: Induces pulmonary adenomas in mice at 4.42 tumors/mouse (vs. 0.24 for BaP) and is linked to p53 mutations in human cancers .
  • (9S,10S)-BaP-diol: Not directly carcinogenic but critical in the metabolic activation pathway.
  • BaP-7,8-diol: Moderately tumorigenic (1.77 lung adenomas/mouse) as a precursor to BPDE .

Metabolic and Environmental Relevance

  • (9S,10S)-BaP-diol is a biomarker of BaP exposure and metabolic activation. Urinary levels of r-7,t-8,9,c-10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene correlate with PAH exposure in humans .
  • Syn vs. anti-BPDE: The syn-diol epoxide (e.g., 7β,8α-dihydroxy-9β,10β-epoxide) is 60-fold less carcinogenic than anti-BPDE due to poor DNA intercalation and rapid detoxification .

Research Implications

The stereochemical and functional group differences among BaP metabolites underpin their distinct biological roles. The high carcinogenicity of (+)-anti-BPDE underscores the importance of stereochemistry in DNA damage and repair outcomes. Future studies should focus on structural analogs that block metabolic activation or enhance adduct repair to mitigate BaP-induced carcinogenesis.

Biological Activity

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol (often referred to as BaP-9,10-diol) is a significant metabolite of benzo[a]pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) and potent carcinogen. The biological activity of BaP and its derivatives has been extensively studied due to their implications in cancer risk and environmental toxicology. This article synthesizes current research findings on the biological activity of this compound, highlighting its metabolic pathways, genotoxicity, and potential health effects.

Metabolic Pathways

The metabolism of benzo[a]pyrene involves several enzymatic transformations that lead to the production of various metabolites, including diols and diol epoxides. The key metabolic steps include:

  • Epoxidation : BaP is first converted into epoxide forms by cytochrome P450 enzymes.
  • Hydration : The epoxide is then hydrated to form vicinal diols.
  • Further Oxidation : These diols can undergo further oxidation to produce reactive diol epoxides.

The specific compound this compound is formed through these metabolic processes and is crucial in understanding the compound's carcinogenic potential.

Genotoxicity

Research has shown that this compound exhibits significant genotoxic properties. It can form adducts with DNA through a mechanism involving the ring-opening of its epoxide forms. This interaction can lead to mutations that are implicated in cancer development.

Key Findings:

  • Studies indicate that the anti-enantiomer of BaP diol epoxides is particularly effective at forming DNA adducts that result in mutations within critical genes such as TP53 , which plays a vital role in tumor suppression .
  • The formation of these adducts has been linked to various types of cancers associated with PAH exposure .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Human Exposure Assessment : A study quantified urinary metabolites of BaP in smokers and non-smokers. Results indicated significantly higher levels of tetraol metabolites in smokers (0.71 ± 0.64 fmol/mg creatinine) compared to non-smokers (0.34 ± 0.2 fmol/mg creatinine), suggesting increased metabolic activation in smokers .
  • Cell Culture Studies : In vitro studies using human lung fibroblasts demonstrated that exposure to BaP-9,10-diol led to an inflammatory response and altered gene expression related to cell cycle regulation and apoptosis .

Biological Activity Summary Table

Biological ActivityMechanismReference
DNA Adduct Formation Covalent binding leading to mutations
Inflammatory Response Activation of signaling pathways
Carcinogenic Potential Induction of mutations in tumor suppressor genes

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying the metabolic activation of (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol, and how do they differ in sensitivity?

  • Methodological Answer : In vitro models such as human or bovine bronchial explants are effective for studying stereoselective DNA adduct formation, as they replicate metabolic activation via cytochrome P-450 enzymes (CYP1A1, CYP1B1) and epoxide hydrolase . Newborn mice are also widely used due to their heightened susceptibility to tumorigenicity from diol-epoxide metabolites, allowing quantification of carcinogenic potential via subcutaneous injection or topical application . Urinary biomarkers (e.g., BaP metabolites) and DNA adduct analysis (e.g., 7,8-dihydroxy-9,10-epoxy-tetrahydrobenzo[a]pyrene-DNA adducts) are critical endpoints .

Q. How can researchers detect and quantify DNA adducts formed by this compound metabolites?

  • Methodological Answer : Fluorescence spectroscopy is effective for studying covalent adducts in DNA duplexes, as the benzo[a]pyrene moiety exhibits distinct emission profiles upon intercalation . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred for quantifying adducts in biological samples, with calibration curves validated using synthetic standards (e.g., benzo[a]pyrene-9,10-diol; correlation coefficient = 1.000) .

Q. What enzymes are critical in the bioactivation of benzo[a]pyrene to its carcinogenic diol-epoxide forms?

  • Methodological Answer : Cytochrome P-450 isoforms (CYP1A1, CYP1B1) catalyze the initial oxidation of benzo[a]pyrene to 7,8-epoxide, followed by epoxide hydrolase-mediated hydrolysis to the 7,8-diol. A second CYP-mediated epoxidation at the 9,10-position generates the ultimate carcinogen, (+)-(7R,8S,9S,10R)-dihydroxy-epoxy-tetrahydrobenzo[a]pyrene . Glutathione S-transferases (GSTM1, GSTT1) modulate detoxification, and their polymorphisms influence individual susceptibility .

Advanced Research Questions

Q. How do stereochemical differences in benzo[a]pyrene diol-epoxide adducts affect DNA repair efficiency and mutagenesis?

  • Methodological Answer : The 10R (−) and 10S (+) stereoisomers of trans-anti-[BP]-N⁶-dA adducts exhibit distinct repair susceptibilities. NMR and molecular dynamics (MD) simulations reveal that the 10R (−) adduct intercalates stably into DNA, evading nucleotide excision repair (NER), while the 10S (+) adduct induces helix unwinding and syn-anti glycosidic torsion heterogeneity, enhancing NER recognition . Thermodynamic stability differences (~13 kcal/mol favoring 10R (−)) correlate with reduced repair efficiency for the 10R (−) isomer .

Q. What computational approaches are used to predict the structural and thermodynamic stability of benzo[a]pyrene diol-epoxide-DNA adducts?

  • Methodological Answer : Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations, combined with 2-ns MD simulations, quantify free energy differences between stereoisomeric adducts. These models align with NMR-derived structures, showing that 10R (−) adducts maintain Watson-Crick base pairing, whereas 10S (+) adducts disrupt stacking and induce conformational disorder . Density functional theory (DFT) further predicts reactivity differences in epoxide ring-opening mechanisms .

Q. Why do certain benzo[a]pyrene diol-epoxide adducts preferentially induce mutations at specific genomic loci (e.g., TP53 hotspots)?

  • Methodological Answer : Preferential adduct formation at guanine-rich sequences (e.g., codons 157 and 248 in TP53) is driven by sequence-dependent DNA bending and local denaturation. Endonuclease S1 hydrolysis assays demonstrate that adenine-bound adducts destabilize duplex DNA more than guanine-bound adducts, creating mutation-prone regions . Human DNA polymerase η misincorporates purines opposite N²-dG adducts, perpetuating G→T transversions characteristic of benzo[a]pyrene mutagenesis .

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